Naphthalene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

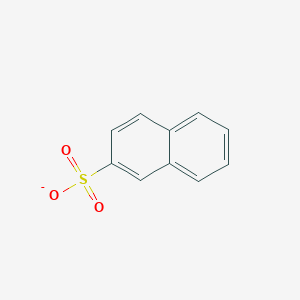

Naphthalene-2-sulfonate is a naphthalenemonosulfonate.

Scientific Research Applications

Industrial Applications

Naphthalene-2-sulfonate finds utility in several industrial sectors:

- Textile Industry : It serves as a dye intermediate and dispersant, enhancing the solubility and stability of dyes in aqueous solutions. This is crucial for achieving uniform coloration in textiles .

- Construction : Used as a water-reducing agent in concrete, it improves workability and strength. Its ability to disperse cement particles leads to better hydration and reduced water content in concrete mixtures .

- Pharmaceuticals : this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its properties facilitate drug formulation processes .

Environmental Impact and Toxicity

Despite its applications, this compound poses environmental concerns due to its non-biodegradable nature. Studies have shown that it can bioaccumulate in aquatic ecosystems, leading to toxicity in fish and other organisms. For instance, research indicated that exposure to 2-NS resulted in significant mortality rates in freshwater fish, highlighting its potential genotoxic effects .

Case Study 1: Textile Dyeing

A study conducted on the use of this compound as a dye dispersant demonstrated improved color yield and stability when incorporated into dye formulations. The results indicated a significant reduction in dye aggregation, leading to enhanced performance in textile applications .

Case Study 2: Concrete Applications

In a comparative analysis of concrete mixtures with and without this compound, it was found that the inclusion of this compound resulted in a 20% increase in compressive strength while reducing water usage by 15%. This showcases its effectiveness as a superplasticizer .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textile Industry | Dye dispersant | Improved solubility and color yield |

| Construction | Water-reducing agent | Enhanced strength and workability |

| Pharmaceuticals | Intermediate for drug synthesis | Facilitates formulation processes |

| Environmental Impact | Bioaccumulation concern | Potential toxicity to aquatic life |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying naphthalene-2-sulfonate in biological samples?

The Bradford protein assay, though primarily used for protein quantification via dye-binding principles, can be adapted for sulfonated aromatic compounds like this compound by modifying buffer conditions to account for ionic interactions. UV-Vis spectrophotometry at 220–280 nm (aromatic π-π* transitions) or HPLC with fluorescence detection (ex: λex 270 nm, λem 320 nm) are more specific. Validation should include spike-recovery experiments in matrices such as plasma or microbial lysates .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship studies?

A common route involves sulfonation of naphthalene using concentrated sulfuric acid at 160–180°C, followed by sodium salt precipitation. For regioselective synthesis, catalytic methods (e.g., FeCl3) or microwave-assisted reactions improve yield. Purity is confirmed via <sup>1</sup>H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and elemental analysis .

Q. What are the primary health endpoints evaluated in toxicological studies of this compound?

Systemic effects include hepatic, renal, and respiratory outcomes, with dose-response metrics like NOAEL/LOAEL. Studies prioritize histopathology, serum biomarkers (e.g., ALT for hepatotoxicity), and oxidative stress markers (e.g., glutathione depletion). Rodent models typically use oral gavage or inhalation routes, with exposure durations ≥90 days .

Advanced Research Questions

Q. How should conflicting data on this compound genotoxicity be resolved?

Apply a tiered risk-of-bias (RoB) framework:

- Step 1: Assess randomization, blinding, and outcome reporting in animal studies (Table C-7) .

- Step 2: Compare in vitro (Ames test, comet assay) and in vivo (micronucleus assay) results.

- Step 3: Evaluate metabolic activation (e.g., S9 fraction) relevance to human pathways. Discrepancies often arise from interspecies metabolic differences (e.g., CYP2F2 in mice vs. CYP2A13 in humans) .

Q. What experimental designs are optimal for studying this compound biodegradation in environmental systems?

Use Sphingomonas xenophaga BN6 as a model organism in batch reactors with defined media. Monitor degradation via LC-MS for intermediate identification (e.g., 1,2-dihydroxynaphthalene) and qPCR for nah gene expression. Redox mediators (e.g., anthraquinone-2-sulfonate) enhance electron transfer efficiency .

Q. How can computational models predict this compound interactions with biomolecules?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying sulfonate group reactivity. Molecular docking (AutoDock Vina) into albumin or cytochrome P450 active sites predicts binding affinities (ΔG). Validate with SPR or ITC .

Q. Methodological Guidance

Q. What criteria should guide inclusion of studies in a systematic review of this compound toxicity?

Use the inclusion matrix from Table B-1:

- Species: Human, rodent (rat/mouse), in vitro models.

- Routes: Oral (gavage), inhalation (aerosol), dermal.

- Outcomes: Hepatic/renal histopathology, oxidative stress, genotoxicity. Exclude studies with inadequate controls or non-standardized dosing .

Q. How can researchers address data gaps in environmental fate studies of this compound?

Deploy fugacity models (e.g., EQC Level III) to estimate partitioning coefficients (log Kow = 1.2–2.1). Field studies should measure soil-water distribution (Kd) and biodegradation half-life (t1/2) under varying redox conditions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are robust for dose-response modeling of this compound toxicity?

Apply benchmark dose (BMD) modeling with PROAST or EPA BMDS. For non-monotonic responses, use fractional polynomial or Hill equation models. Confounders (e.g., body weight trends) require covariate adjustment .

Q. How should researchers validate novel biomarkers of this compound exposure?

Combine untargeted metabolomics (LC-HRMS) with ROC curve analysis to identify candidate biomarkers (e.g., sulfonated adducts of glutathione). Cross-validate in independent cohorts using ELISA or MRM-MS .

Properties

CAS No. |

16023-36-2 |

|---|---|

Molecular Formula |

C10H7O3S- |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |

InChI Key |

KVBGVZZKJNLNJU-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

Synonyms |

2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.